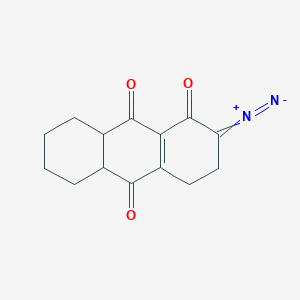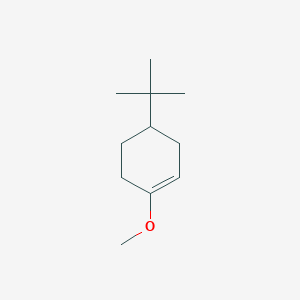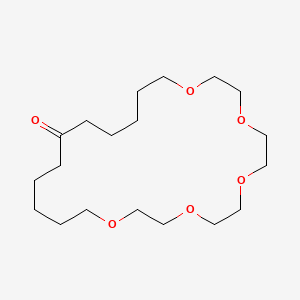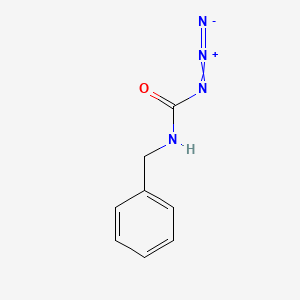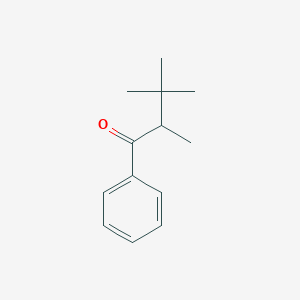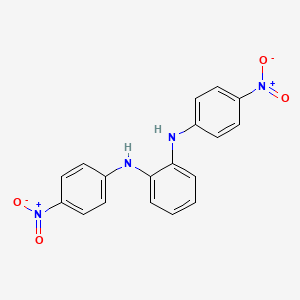
N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine is an organic compound characterized by the presence of two nitrophenyl groups attached to a benzene-1,2-diamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine typically involves the nitration of benzene-1,2-diamine with 4-nitrophenyl derivatives. One common method is the reaction of benzene-1,2-diamine with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of N1,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: Oxidative reactions can convert the amino groups back to nitro groups or other oxidized forms.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Major Products Formed
Reduction: Formation of N1,N~2~-Bis(4-aminophenyl)benzene-1,2-diamine.
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized derivatives, potentially including nitroso or nitro compounds.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine involves its interaction with molecular targets through its nitrophenyl groups. These groups can participate in electron transfer reactions, leading to the formation of reactive intermediates. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Bis(4-nitrophenyl)benzene-1,4-diamine: Similar structure but with different positioning of the nitrophenyl groups.
Bis(4-nitrophenyl)disulfide: Contains disulfide linkage instead of a diamine core.
1,2-Bis(4-nitrophenyl)ethane: Similar nitrophenyl groups but with an ethane linkage.
Uniqueness
N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine is unique due to its specific arrangement of nitrophenyl groups on a benzene-1,2-diamine core, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
56225-08-2 |
|---|---|
Fórmula molecular |
C18H14N4O4 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
1-N,2-N-bis(4-nitrophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20-14-7-11-16(12-8-14)22(25)26/h1-12,19-20H |
Clave InChI |
LHMNEUYYSGGHFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


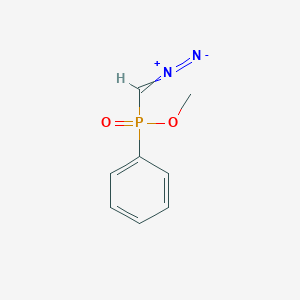
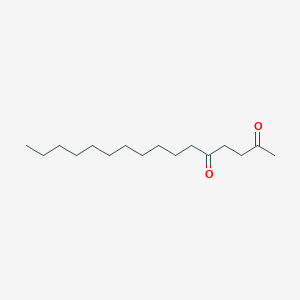
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)

![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
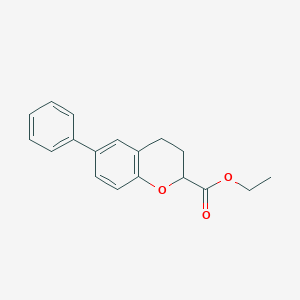
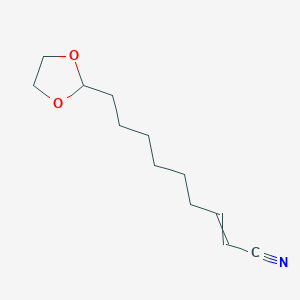
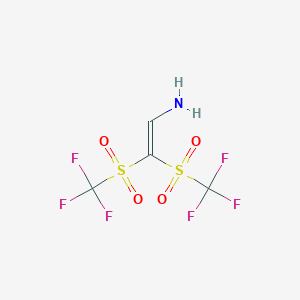
![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
